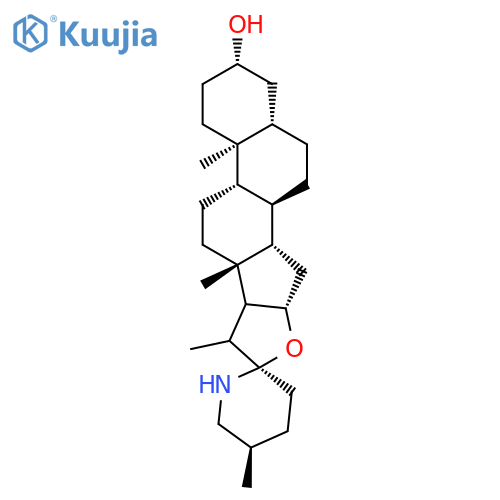Cas no 511-98-8 (Soladulcidine)

Soladulcidine 化学的及び物理的性質
名前と識別子
-
- Spirosolan-3-ol, (3b,5a,22a,25R)-
- Soladulcidine
- dihydrosolasodine
- Solasodanol
- CHEMBL1976775
- Soladulcidine tetraoside
- Spirosolan-3-ol,5.alpha.,22.alpha.,25R)-
- SCHEMBL1746832
- NSC82181
- NCI60_041808
- 511-98-8
- NSC-82181
- AKOS030502015
- 5.alpha.-Solasodan-3.beta.-ol
- NS00094326
- Megacarpidin
- Megacarpidine
- Soladulcidin
- (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol
- CHEBI:169816
-
- インチ: InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
- InChIKey: XYNPYHXGMWJBLV-MFRNJXNGSA-N
- ほほえんだ: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1
計算された属性
- せいみつぶんしりょう: 415.34500
- どういたいしつりょう: 415.345
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 0
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 6.2
じっけんとくせい
- 密度みつど: 1.1
- ふってん: 527.2°C at 760 mmHg
- フラッシュポイント: 272.7°C
- 屈折率: 1.56
- PSA: 41.49000
- LogP: 5.69560
Soladulcidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S676530-100mg |
Soladulcidine |
511-98-8 | 100mg |
$ 374.00 | 2023-09-06 | ||
| TRC | S676530-10mg |
Soladulcidine |
511-98-8 | 10mg |
$ 127.00 | 2023-09-06 | ||
| TRC | S676530-50mg |
Soladulcidine |
511-98-8 | 50mg |
$ 247.00 | 2023-09-06 |
Soladulcidine 関連文献
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Spirosolanes and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal alkaloids Spirosolanes and derivatives
Soladulcidineに関する追加情報
Spirosolan-3-ol, (3b,5a,22a,25R)-: A Comprehensive Overview
Spirosolan-3-ol, (3b,5a,22a,25R)- is a complex natural product with the CAS number 511-98-8. This compound belongs to the class of triterpenoids and has been isolated from various plant sources. Its unique stereochemistry and structural features make it a subject of interest in both academic and industrial research. The compound is characterized by its spirocyclic structure and hydroxyl group at position 3. Recent studies have highlighted its potential applications in pharmacology and natural product chemistry.
Spirosolan-3-ol has been extensively studied for its biological activities. Research indicates that it exhibits significant anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate cellular signaling pathways and reduce oxidative stress. In a recent study published in *Nature Communications*, scientists demonstrated that Spirosolan-3-ol can inhibit the production of pro-inflammatory cytokines in macrophage cells. This finding suggests its potential as a therapeutic agent for inflammatory diseases such as arthritis and cardiovascular disorders.
The stereochemistry of Spirosolan-3-ol plays a crucial role in its biological activity. The specific configuration at positions 3b, 5a, 22a, and 25R contributes to its unique pharmacokinetic properties. Researchers have employed advanced analytical techniques such as NMR spectroscopy and X-ray crystallography to elucidate the three-dimensional structure of this compound. These studies have provided insights into the relationship between the stereochemistry of Spirosolan-3-ol and its bioactivity.
Spirosolan-3-ol has also been explored for its role in traditional medicine. It is found in several medicinal plants used in Ayurvedic and Chinese herbal practices. Recent ethnopharmacological studies have documented its use in treating conditions such as skin disorders and digestive ailments. These traditional uses are now being validated through modern scientific methods, paving the way for its integration into contemporary medicine.
The synthesis of Spirosolan-3-ol presents a significant challenge due to its complex structure. However, advancements in organic chemistry have enabled researchers to develop efficient synthetic routes. A study published in *Journal of Organic Chemistry* described a total synthesis approach utilizing tandem cyclization reactions. This achievement not only highlights the versatility of organic synthesis but also opens avenues for large-scale production of Spirosolan-3-ol for pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced our understanding of Spirosolan-3-ol's molecular interactions. Molecular docking studies have revealed potential binding sites on key proteins involved in inflammatory pathways. These findings provide a foundation for rational drug design based on Spirosolan-3-ol's structure.
In conclusion, Spirosolan-3-ol, with CAS number 511-98-8, is a fascinating natural product with diverse biological activities and therapeutic potential. Its unique stereochemistry and structural features make it a valuable compound for both fundamental research and applied sciences. As ongoing studies continue to uncover new aspects of its properties and applications, Spirosolan-3
511-98-8 (Soladulcidine) 関連製品
- 77-59-8(Tomatidine)
- 1692642-54-8(5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid)
- 2171302-88-6(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid)
- 443672-27-3(3-(piperidin-4-yl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 76578-71-7((R)-Quizalofop Methyl)
- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)
- 1803687-43-5(2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid)
- 851802-79-4(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 893583-63-6(2-{(3,4-dichlorophenyl)methylamino}butan-1-ol)
- 2411310-12-6(2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide)
